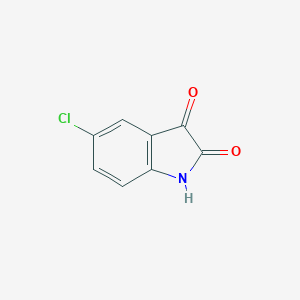

5-Chloroisatin

Descripción general

Descripción

La 5-cloro-1H-indol-2,3-diona es un derivado del indol, un sistema heterocíclico significativo en productos naturales y fármacos. Los indoles desempeñan un papel crucial en la biología celular y son conocidos por sus diversas actividades biológicas, incluidas las propiedades anticancerígenas, antivirales y antimicrobianas . El compuesto 5-cloro-1H-indol-2,3-diona destaca particularmente por su potencial en aplicaciones quimioterapéuticas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 5-cloro-1H-indol-2,3-diona típicamente implica la cloración de la indol-2,3-diona (isatina). Un método común incluye el uso de agentes clorantes como el oxicloruro de fósforo (POCl3) o el cloruro de tionilo (SOCl2) en condiciones controladas . La reacción se lleva a cabo generalmente en un disolvente inerte como el diclorometano a bajas temperaturas para evitar la sobrecloración y asegurar un alto rendimiento.

Métodos de producción industrial

La producción industrial de 5-cloro-1H-indol-2,3-diona sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto incluye un control preciso de la temperatura, el tiempo de reacción y el uso de reactivos de alta pureza. El producto final se purifica a menudo mediante técnicas de recristalización o cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones

La 5-cloro-1H-indol-2,3-diona experimenta diversas reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar las quinonas correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo en derivados de 5-cloroindolina.

Sustitución: Las reacciones de sustitución electrófila son comunes, donde el átomo de cloro puede ser reemplazado por otros sustituyentes.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).

Reducción: Se utilizan agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4).

Principales productos formados

Oxidación: Formación de quinonas.

Reducción: Formación de derivados de 5-cloroindolina.

Sustitución: Formación de diversos derivados de indol sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

5-Chloroisatin has been extensively studied for its pharmacological properties. It serves as a precursor for synthesizing various biologically active compounds, including:

- Antibacterial Agents : Derivatives of this compound have shown promising antibacterial activity. A study demonstrated the synthesis of 1,2,3-triazole derivatives from this compound, which exhibited significant antibacterial properties against several strains of bacteria .

- Anticonvulsant Activity : Research indicates that certain derivatives of this compound possess anticonvulsant effects. The muscle relaxant properties were evaluated using isolated rabbit jejunum models, showing concentration-dependent relaxation effects .

- Anticancer Activity : Some studies have reported the anticancer potential of this compound derivatives. The compound has been linked to inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. Several derivatives have demonstrated the ability to reduce inflammation in experimental models .

Synthesis and Derivative Development

The synthesis of this compound derivatives is a focal point in research due to their enhanced biological activities compared to the parent compound. Notable synthetic approaches include:

- Cycloaddition Reactions : The synthesis of 1,2,3-triazole derivatives via 1,3-dipolar cycloadditions has been reported. These reactions utilize non-catalyzed thermal activation methods to create new compounds with improved biological profiles .

- Thiosemicarbazone Formation : The creation of thiosemicarbazone derivatives from this compound has been explored for their potential insecticidal properties against agricultural pests .

Material Science Applications

Beyond medicinal chemistry, this compound and its derivatives have applications in material science:

- Corrosion Inhibitors : Research has shown that certain derivatives can act as effective organic inhibitors of corrosion in acidic environments. Electrochemical studies reveal that these compounds can significantly reduce corrosion rates in metal substrates exposed to corrosive media .

- Organic Electronics : The unique electronic properties of this compound make it a candidate for use in organic electronic devices. Its derivatives can be tailored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their favorable charge transport characteristics .

Case Study 1: Muscle Relaxant Effects

A study conducted on the myorelaxant activity of new derivatives synthesized from this compound showed that these compounds could significantly inhibit spontaneous contractions in isolated rabbit jejunum tissues. The results indicated a concentration-dependent effect with nearly complete inhibition at higher concentrations .

Case Study 2: Antimicrobial Activity

Another investigation focused on synthesizing triazole derivatives from this compound and assessing their antimicrobial efficacy against various pathogens. The findings revealed that several synthesized compounds displayed notable antibacterial activity, suggesting potential therapeutic uses in treating infections .

| Application Area | Activity Type | Findings |

|---|---|---|

| Medicinal Chemistry | Antibacterial | Significant activity against bacterial strains |

| Anticonvulsant | Muscle relaxant effects observed in animal models | |

| Anticancer | Inhibition of cancer cell proliferation | |

| Material Science | Corrosion Inhibition | Effective at reducing corrosion rates |

| Organic Electronics | Favorable charge transport properties |

Mecanismo De Acción

El mecanismo de acción de la 5-cloro-1H-indol-2,3-diona implica su interacción con varios objetivos moleculares:

Objetivos moleculares: Se dirige a enzimas y receptores involucrados en la proliferación celular y la apoptosis.

Vías implicadas: Modula vías de señalización como la vía MAPK/ERK, lo que lleva a la inhibición del crecimiento de las células cancerosas y la inducción de la apoptosis.

Comparación Con Compuestos Similares

Compuestos similares

5-cloroindolina-2,3-diona: Similar en estructura pero difiere en su reactividad y aplicaciones.

Isatina (1H-indol-2,3-diona): Carece del sustituyente de cloro, lo que lleva a diferentes actividades biológicas y reactividad química.

Singularidad

La 5-cloro-1H-indol-2,3-diona es única debido a la presencia del átomo de cloro, que aumenta su reactividad y actividad biológica. Esto lo convierte en un compuesto valioso en química medicinal para desarrollar nuevos agentes terapéuticos .

Actividad Biológica

5-Chloroisatin, a derivative of isatin, has garnered attention due to its diverse biological activities. This compound is characterized by its potential as an anticancer, antibacterial, antifungal, and muscle relaxant agent. The following sections provide an overview of the biological activities associated with this compound, supported by research findings and data tables.

Anticancer Activity

This compound and its derivatives have shown significant cytotoxic effects against various cancer cell lines. A study evaluated the in vitro cytotoxicity of this compound-based Schiff base ligands and their metal complexes. The results indicated that these complexes exhibited superior antiproliferative activity compared to the free ligands. Specifically, metal complexes derived from this compound linked to benzothiazole showed IC50 values less than 2.80 μM against MCF7 (breast adenocarcinoma), HeLa (cervical carcinoma), and HepG2 (hepatocellular carcinoma) cell lines .

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Free Ligand L(1) | MCF7 | >10 |

| Free Ligand L(2) | HeLa | >10 |

| Metal Complex [Cu(L(1))2]Cl2 | MCF7 | <2.80 |

| Metal Complex [Zn(L(1))2] | HepG2 | <2.80 |

Antibacterial Activity

The antibacterial properties of this compound derivatives have been extensively studied due to rising antibiotic resistance. In a recent study, various derivatives were synthesized and tested against pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values as low as 5 mg/mL against gram-positive bacteria, while showing lesser efficacy against gram-negative strains .

Table 2: Antibacterial Activity of this compound Derivatives

| Compound | Bacteria | MIC (mg/mL) |

|---|---|---|

| Compound 1 | Staphylococcus aureus | 5 |

| Compound 2 | Escherichia coli | 5 |

| Compound 3 | Pseudomonas aeruginosa | Resistant |

Muscle Relaxant Effects

Research has also explored the muscle relaxant effects of compounds derived from this compound. One study found that several derivatives significantly reduced spontaneous contractions in isolated rabbit jejunum in a concentration-dependent manner. The most effective compounds demonstrated nearly complete inhibition at higher concentrations .

Table 3: Muscle Relaxant Effects of this compound Derivatives

| Compound | Concentration (mg/mL) | % Contraction Inhibition |

|---|---|---|

| Compound A | 0.1 | 97 |

| Compound B | 0.5 | 75 |

| Compound C | 1.0 | ~100 |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells:

- Cytotoxic Mechanism : The compound may induce apoptosis in cancer cells by modulating pathways involving reactive oxygen species (ROS) and mitochondrial dysfunction.

- Antibacterial Mechanism : Its antibacterial action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

- Muscle Relaxation Mechanism : The muscle relaxant effects are linked to alterations in calcium ion dynamics within smooth muscle cells.

Propiedades

IUPAC Name |

5-chloro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2/c9-4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHDJYQWGFIBCEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00170111 | |

| Record name | 5-Chloro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17630-76-1 | |

| Record name | 5-Chloroisatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17630-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1H-indole-2,3-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017630761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17630-76-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.